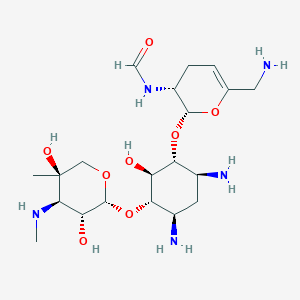
2'-N-Formylsisomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-N-Formylsisomycin is a complex organic compound with multiple functional groups, including amino, hydroxyl, and formamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-N-Formylsisomycin typically involves multi-step organic synthesis. The process may start with the preparation of the core pyran ring, followed by the introduction of the cyclohexyl and oxan groups through various coupling reactions. Amino groups are introduced using amination reactions, and the formamide group is added through formylation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2'-N-Formylsisomycin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formamide group can be reduced to an amine.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the formamide group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 2'-N-Formylsisomycin can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxyl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests that it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and functional groups make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 2'-N-Formylsisomycin depends on its interaction with molecular targets. The amino groups may form hydrogen bonds with proteins, while the hydroxyl groups could participate in enzymatic reactions. The formamide group may interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide
- N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]propionamide
Uniqueness
The uniqueness of 2'-N-Formylsisomycin lies in its specific arrangement of functional groups and stereochemistry. This unique structure may confer specific biological or chemical properties that distinguish it from similar compounds.
Properties
CAS No. |
76647-54-6 |
|---|---|
Molecular Formula |
C20H37N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide |
InChI |
InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
CEKWVQNWPXXMIU-QFPUGEGSSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O |
Synonyms |
2'-N-formylsisomycin G 367 S1 G-367 S(1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















